molecular formula C15H20F3NO4 B6327978 Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate CAS No. 1262415-85-9

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate

Cat. No.: B6327978
CAS No.: 1262415-85-9
M. Wt: 335.32 g/mol
InChI Key: JKFYOGXZZIZGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate is a complex organic compound that features a trifluoromethyl group, an allyl group, and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize automated synthesis equipment and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield derivatives with different functional groups.

Scientific Research Applications

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the allyl and tert-butoxycarbonyl groups can influence its reactivity and binding affinity. These interactions can modulate various biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate is unique due to its combination of a trifluoromethyl group, an allyl group, and a tert-butoxycarbonyl-protected amino group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)pent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO4/c1-7-9-14(11(20)22-6,15(16,17)18)19(10-8-2)12(21)23-13(3,4)5/h1,8H,2,9-10H2,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFYOGXZZIZGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)C(CC#C)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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